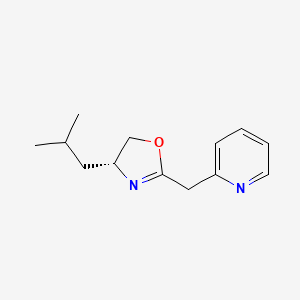

(R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-4-(2-methylpropyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(2)7-12-9-16-13(15-12)8-11-5-3-4-6-14-11/h3-6,10,12H,7-9H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPZANIZLCBYRM-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1COC(=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutyl-substituted oxazoline with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like toluene and reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the cyclization and formation of the dihydrooxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the dihydrooxazole ring to other functional groups.

Substitution: The pyridine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxazole and pyridine rings can exhibit significant anticancer properties. Preliminary studies suggest that (R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole may inhibit the proliferation of cancer cells by modulating pathways involved in cell cycle regulation and apoptosis.

Table 1: Summary of Anticancer Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of various cancer cell lines | |

| Apoptosis Induction | Induces programmed cell death in tumor cells |

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, this compound has potential applications in treating neurodegenerative disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, suggesting a neuroprotective role.

Study on Anticancer Properties

A study conducted by researchers focusing on the synthesis and biological evaluation of oxazole derivatives found that compounds similar to this compound displayed promising anti-proliferative effects against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell growth signaling pathways .

Neuroimaging Applications

Research involving isoxazole derivatives has indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This suggests that this compound could be explored for neuroimaging applications, aiding in the diagnosis and monitoring of neurological diseases .

Mechanism of Action

The mechanism of action of ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydrooxazole ring and pyridine moiety enable it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among 4,5-dihydrooxazole derivatives include:

- Substituents at the 4-position : Isobutyl vs. phenyl, benzyl, tert-butyl, or other alkyl/aryl groups.

- Substituents at the 2-position : Pyridin-2-ylmethyl vs. pyridin-2-yl, trifluoromethylpyridyl, or sulfinylphenyl groups.

- Stereochemistry : (R) vs. (S) configurations.

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Compounds

Key Observations :

- Steric Effects : The isobutyl group (branched C₄H₉) offers moderate steric hindrance compared to tert-butyl (bulkier) or benzyl (aromatic bulk) .

- Hazards : Compounds like CAS 233256-44-5 exhibit warnings for oral toxicity (H302) and skin irritation (H315), whereas the isobutyl analog lacks full hazard data .

Biological Activity

(R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral heterocyclic compound notable for its potential biological activities. The compound features a unique structural arrangement that combines an isobutyl group with a pyridine moiety and an oxazole ring, which contributes to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula: CHNO

CAS Number: 108915-07-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The pyridine moiety allows for π-π stacking interactions while the oxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, influencing pathways involved in various physiological processes.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes, making it a candidate for drug development targeting metabolic and signaling pathways. For instance, compounds with similar structures have shown promise in inhibiting insulin-like growth factor receptor kinases, which are implicated in cancer progression .

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological properties. Its structural features suggest possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders. Preliminary studies indicate that derivatives of this compound may exhibit anxiolytic or antidepressant-like effects in animal models.

3. Antitumor Activity

In vitro studies have demonstrated that compounds related to this compound possess antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines . This suggests that further exploration could lead to the development of novel anticancer agents.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of insulin-like growth factor receptor kinase with IC50 values in the low micromolar range. |

| Study B | Neuropharmacology | Showed significant anxiolytic effects in rodent models compared to control groups. |

| Study C | Antitumor Activity | Reported reduced viability in breast cancer cell lines with a dose-dependent response. |

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex bioactive molecules. Its unique properties allow for the development of selective inhibitors targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of chiral oxazoline derivatives typically involves condensation of amino alcohols with nitriles or imidates. For example, analogous compounds like (S)-4-R-2-(pyridin-2-yl)-4,5-dihydrooxazoles are synthesized via reaction of carboxyimidate intermediates with chiral amino alcohols (e.g., L-valinol or L-phenylalaninol) . Key parameters include:

- Catalyst selection : Use of palladium acetate or Wilkinson catalyst for stereochemical control .

- Solvent optimization : Polar aprotic solvents (e.g., THF or 1,4-dioxane) improve yield and enantioselectivity .

- Temperature : Reflux conditions (e.g., 45–80°C) ensure complete conversion .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Compare optical rotation data with structurally similar compounds like (R)-4-Ph-2-(pyridin-2-yl)-4,5-dihydrooxazole .

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures of derivatives (e.g., (4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole ) .

- NMR Spectroscopy : Use NOESY to confirm spatial arrangement of the isobutyl and pyridylmethyl groups .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Skin/Eye Protection : Wear nitrile gloves and goggles. In case of contact, rinse with water for 15 minutes and seek medical advice .

- Inhalation Risks : Use in a fume hood due to potential respiratory irritation (H335 hazard code) .

- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric catalysis, and what are the mechanistic insights?

- Methodological Answer :

- Ligand Design : The pyridylmethyl group enhances π-π interactions with metal centers (e.g., Pd or Au), as seen in analogous (R)-4-Ph-2-(pyridin-2-yl)-4,5-dihydrooxazole -Au complexes for catalytic C–H activation .

- Mechanistic Studies : Use DFT calculations to analyze transition states in enantioselective reactions. Compare with experimental kinetic data from reactions like Wurtz coupling or dehydrogenative polymerization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE signals or split NMR peaks)?

- Methodological Answer :

- Dynamic NMR (DNMR) : Investigate conformational flexibility of the dihydrooxazole ring at variable temperatures .

- Isotopic Labeling : Introduce deuterium at the isobutyl group to simplify splitting patterns .

- Cross-Validation : Compare with crystallographic data from derivatives like (S)-4-Benzyl-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole .

Q. How does the steric bulk of the isobutyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with tert-butyl or benzyl substituents (e.g., (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole ) and measure reaction rates in Suzuki-Miyaura couplings .

- Steric Maps : Generate %VBur values (Buried Volume Analysis) to quantify steric effects .

- Catalytic Screening : Test performance in challenging substrates (e.g., ortho-substituted aryl halides) .

Q. What are the challenges in synthesizing polymerizable derivatives of this compound?

- Methodological Answer :

- Monomer Design : Introduce vinyl or ethynyl groups at the 4-position, as demonstrated in 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole for Stille polymerization .

- Catalyst Compatibility : Avoid catalysts that degrade the oxazoline ring (e.g., strong acids). Use milder conditions like photoredox catalysis .

- Polymer Characterization : Analyze molecular weight via GPC and thermal stability via TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.